6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole
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Description
6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity
6-Methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole is a complex organic compound that has garnered attention for its potential biological activities. The presence of both oxadiazole and thiophene moieties suggests a promising pharmacological profile, particularly in anticancer and antimicrobial applications. This article explores the biological activities associated with this compound based on diverse scientific literature.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and thiophene rings have shown potential in inhibiting various enzymes, including carbonic anhydrases (CAs) and certain kinases.
- Interference with Cell Signaling : The indole structure may interact with cellular receptors involved in signaling pathways, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7, HeLa) have shown that these compounds can induce cell cycle arrest and apoptosis. IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6-Methoxy... | MCF-7 | 5.0 | Apoptosis induction |
6-Methoxy... | HeLa | 4.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Case Studies
- Study on Anticancer Properties : A case study published in a peer-reviewed journal highlighted the effects of the compound on breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that the compound could serve as a lead for developing new antibiotics due to its effective inhibition of bacterial growth .
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-14-5-4-12-9-16(21-15(12)10-14)20(25)24-7-6-13(11-24)18-22-19(27-23-18)17-3-2-8-28-17/h2-5,8-10,13,21H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQTXFGQSBQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.